3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine

Descripción

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

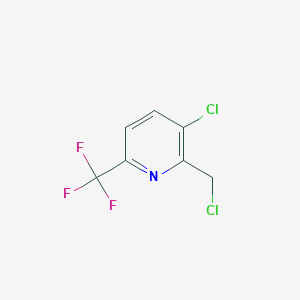

The systematic International Union of Pure and Applied Chemistry name for this compound follows established conventions for naming substituted pyridine derivatives, where the parent heterocycle pyridine serves as the foundation for nomenclature. The complete systematic name this compound reflects the specific positioning of three distinct substituent groups around the six-membered aromatic nitrogen-containing ring. The numbering system begins with the nitrogen atom as position 1, proceeding clockwise around the ring to establish the positions of the chloro group at position 3, the chloromethyl group at position 2, and the trifluoromethyl group at position 6.

The structural representation of this compound reveals a pyridine ring system with three substituents that significantly influence the electronic properties and reactivity patterns of the molecule. The molecular formula C₇H₄Cl₂F₃N indicates the presence of seven carbon atoms, four hydrogen atoms, two chlorine atoms, three fluorine atoms, and one nitrogen atom. The structural arrangement creates a highly electronegative environment around the pyridine ring due to the presence of multiple halogen-containing substituents.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₇H₄Cl₂F₃N | Complete elemental composition |

| Molecular Weight | 230.01 g/mol | Calculated molecular mass |

| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |

| Ring System | Pyridine | Six-membered aromatic heterocycle |

| Number of Substituents | 3 | Chloro, chloromethyl, trifluoromethyl |

The simplified molecular input line entry system representation C1=CC(=C(N=C1C(F)(F)F)CCl)Cl provides a linear notation that captures the connectivity and structural features of the molecule. This representation demonstrates the substitution pattern where the trifluoromethyl group is attached to the carbon adjacent to the nitrogen atom, the chloromethyl group occupies the position next to the trifluoromethyl substituent, and the chloro group is positioned at the meta position relative to the nitrogen atom.

Alternative Nomenclatural Conventions in Heterocyclic Chemistry

The nomenclature of substituted pyridine derivatives has evolved through several systematic approaches, with the Hantzsch-Widman nomenclature system providing an alternative framework for naming heterocyclic compounds. This system, developed by Arthur Rudolf Hantzsch and Karl Oskar Widman, offers a systematic approach to naming heterocyclic parent hydrides with specific attention to ring size and heteroatom identity. Within this framework, the prefix "aza" indicates the presence of nitrogen as the heteroatom in the six-membered ring system, although common heterocyclic compounds like pyridine have retained traditional names that do not follow the Hantzsch-Widman pattern.

The systematic application of heterocyclic nomenclature principles reveals that pyridine derivatives can be named using various approaches depending on the complexity of substitution patterns and the specific nomenclatural system employed. The traditional approach maintains pyridine as the parent name while systematically indicating the position and nature of substituents through appropriate prefixes and locants. Alternative naming conventions may employ different priority orders for substituent numbering, particularly when dealing with multiple functional groups of varying priority levels.

| Nomenclatural System | Application | Key Features |

|---|---|---|

| International Union of Pure and Applied Chemistry Systematic | Primary modern standard | Standardized numbering and priority rules |

| Hantzsch-Widman | Historical alternative | Prefix-based heteroatom identification |

| Traditional/Common | Legacy usage | Retained names for common structures |

| Chemical Abstracts Service | Database indexing | Standardized for literature searching |

The numbering system in pyridine nomenclature follows specific conventions where the nitrogen atom receives the lowest possible number, typically position 1, with subsequent positions numbered consecutively around the ring. This numbering system becomes crucial when multiple substituents are present, as the relative positions must be clearly indicated to avoid ambiguity in structural identification. The priority order of substituents follows established International Union of Pure and Applied Chemistry guidelines, with halogen substituents and alkyl groups receiving appropriate positional designations based on their electronic and steric properties.

Chemical Abstracts Service Registry Number and Regulatory Identifiers

The Chemical Abstracts Service Registry Number for this compound is 1227574-28-8, providing a unique identifier that facilitates unambiguous communication and database searching across scientific literature and regulatory applications. The Chemical Abstracts Service Registry represents the most comprehensive collection of chemical substance information, containing more than 219 million organic and inorganic substances along with detailed property data and structural information. This registry system serves as the authoritative source for chemical identification, with each substance receiving a unique registry number that remains constant regardless of nomenclatural variations or alternative naming conventions.

The Chemical Abstracts Service Registry Number system employs a sequential numbering approach with an integrated check digit verification system to ensure data integrity and prevent errors in chemical identification. These registry numbers do not contain structural information but serve as unique identifiers that link together all available data and research about specific chemical substances. The importance of Chemical Abstracts Service Registry Numbers extends beyond academic research, as governmental agencies rely on these identifiers for substance identification in regulatory applications due to their unique, easily validated, and internationally recognized status.

| Identifier Type | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 1227574-28-8 | Chemical Abstracts Service Registry |

| PubChem Compound Identification | 118704060 | National Center for Biotechnology Information |

| European Community Number | Not assigned | European Chemicals Agency |

| International Chemical Identifier Key | Not available in search results | International Union of Pure and Applied Chemistry |

Propiedades

IUPAC Name |

3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELCIJMUQSQJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination and Fluorination Methods

- Starting Materials : Pyridine derivatives such as picolines or chloromethylpyridines can serve as starting materials.

- Reaction Conditions : High temperatures (200-400°C) with chlorine gas and hydrofluoric acid are commonly used.

- Catalysts : Transition metals or their fluorides (e.g., aluminum fluoride) facilitate these reactions.

Reduction Dechlorination Methods

For compounds requiring selective dechlorination, methods involving hydrogenation under controlled conditions can be applied. This approach is useful for producing specific chlorinated derivatives.

Challenges and Considerations

- Selectivity : Achieving the specific chlorination pattern required for 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine can be challenging.

- Safety : Handling chlorine gas and hydrofluoric acid requires careful safety protocols.

- Yield and Purity : Optimizing reaction conditions to maximize yield and purity is crucial.

Data and Research Findings

While specific data for this compound is limited, related compounds provide insights into potential synthesis challenges and opportunities:

| Compound | Synthesis Method | Yield/Purity |

|---|---|---|

| 2-Chloro-3-trifluoromethylpyridine | Chlorination/Fluorination | High Yield (>95%) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Vapor-phase Chlorination/Fluorination | Variable Yield |

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation Reactions:

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in agrochemicals and pharmaceuticals .

Aplicaciones Científicas De Investigación

Applications in Agrochemicals

The primary application of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine is in the development of agrochemicals. Its derivatives are utilized as active ingredients in pesticides and herbicides.

Key Agrochemical Products:

- Fluazifop-butyl: This was one of the first derivatives introduced to the market, used for controlling grass weeds in various crops.

- Other Pesticides: More than 20 new agrochemicals containing trifluoromethylpyridine moieties have been developed, showcasing their efficacy in crop protection .

Table 1: Agrochemical Products Derived from Trifluoromethylpyridines

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide for crops |

| Other TFMP products | Various TFMP derivatives | Pest control |

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a building block in drug synthesis. The unique properties of trifluoromethyl groups contribute to improved pharmacokinetic profiles.

Case Studies:

- Several pharmaceutical compounds containing trifluoromethylpyridine structures have received market approval. These include drugs targeting various diseases, with ongoing research into additional therapeutic applications .

Table 2: Pharmaceutical Compounds Utilizing Trifluoromethylpyridines

| Compound Name | Therapeutic Area | Market Status |

|---|---|---|

| TFMP-based drug 1 | Antimicrobial | Approved |

| TFMP-based drug 2 | Antiviral | Clinical trials |

Future Prospects and Research Directions

The future applications of this compound are promising due to ongoing research into its derivatives. The unique physicochemical properties imparted by the trifluoromethyl group are expected to lead to novel agrochemical and pharmaceutical products.

Research Directions:

- Investigating new synthesis methods that enhance yield and reduce environmental impact.

- Exploring additional biological activities of trifluoromethylpyridine derivatives.

- Expanding applications beyond agriculture and pharmaceuticals into other fields such as materials science.

Mecanismo De Acción

The mechanism of action of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is particularly useful in agrochemicals, where the compound can disrupt the metabolic processes of pests. In pharmaceuticals, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with pyridine derivatives sharing analogous substitution patterns or functional groups. Key differences in substituents, electronic effects, and applications are highlighted.

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group at position 6 in all compounds imparts strong electron-withdrawing effects, enhancing electrophilic reactivity. Chlorine substituents further polarize the pyridine ring, as quantified by Hammett σ constants (σₘ-CF₃ = 0.88, σₚ-Cl = 0.23) .

- Steric Considerations : The chloromethyl (-CH₂Cl) group in the target compound introduces steric bulk at position 2, limiting access to reactive sites compared to smaller substituents like -NH₂ or -F .

Physical Properties

- Boiling Point and Density : While direct data for the target compound are unavailable, its structural analog, 3-chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine, has a predicted boiling point of 292.2°C and density of 1.385 g/cm³ . These values suggest high thermal stability, likely shared by the target due to similar substituents.

Actividad Biológica

3-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structure, characterized by a pyridine ring with multiple electronegative substituents, enhances its reactivity and biological activity. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 227.02 g/mol. The presence of the trifluoromethyl group increases lipophilicity, aiding in membrane penetration and enhancing biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial and antifungal activities. For instance, compounds with similar structures have been shown to possess Minimum Inhibitory Concentration (MIC) values ranging from 25 to 62.5 µg/ml against various fungal strains, demonstrating efficacy comparable to standard antifungal agents like ketoconazole .

Table 1: Biological Activity Overview

| Activity Type | MIC Values (µg/ml) | Reference |

|---|---|---|

| Antifungal | 25 - 62.5 | Noolvi et al., 2014 |

| Antimicrobial | Varies | Luo et al., 2015 |

The mechanism through which this compound exhibits biological activity often involves the formation of covalent bonds with target proteins or enzymes, potentially inhibiting their function. The trifluoromethyl group contributes to this interaction by enhancing the compound's ability to penetrate biological membranes and interact with specific molecular targets .

Synthesis Methods

The synthesis of this compound typically involves chlorination and trifluoromethylation processes. Common synthetic routes include:

- Chlorination : Reacting pyridine derivatives with chlorine.

- Trifluoromethylation : Utilizing reagents such as trifluoromethylsilane or sodium trifluoroacetate to introduce the trifluoromethyl group.

These methods allow for the efficient production of the compound, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antibacterial Activity : A study demonstrated that certain derivatives showed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, outperforming standard antibiotics in some cases .

- Cancer Research : Compounds structurally related to this compound have been investigated for their potential as inhibitors of cancer cell proliferation. For example, one derivative exhibited IC50 values of 9 nM against HT-29 colon cancer cells, indicating strong cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The synthesis often involves halogenation and functional group introduction. For example, halogen exchange reactions using potassium fluoride in DMSO can introduce fluorine (as seen in related fluoropyridines) . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids enables regioselective substitution, as demonstrated in the synthesis of 6-arylpyridines . Key parameters include solvent polarity (DMSO enhances nucleophilicity) and temperature control (100°C for cross-coupling) .

- Data : Yields >70% are achievable with optimized catalyst loading (e.g., 0.231 mmol Pd(PPh₃)₂Cl₂) and inert atmospheres .

Q. How can the purity and structural identity of this compound be validated?

- Methodology : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl and CF₃ groups induce distinct deshielding) .

- X-ray crystallography : Resolve dihedral angles between pyridine and substituents (e.g., 59.8° in analogous compounds) and intermolecular interactions (C–H···π) .

- HPLC : Purity >98% via reverse-phase chromatography with UV detection .

Q. What are the common reaction pathways for this compound in organic synthesis?

- Methodology : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the trifluoromethyl group stabilizes electron-deficient intermediates. Example pathways:

- Substitution : React with NaSH in ethanol to form thiol derivatives .

- Oxidation : Use m-CPBA to oxidize sulfur-containing analogs to sulfoxides .

Advanced Research Questions

Q. How do electronic effects (e.g., Hammett parameters) influence the reactivity of substituents in this compound?

- Methodology : Apply the Hammett equation to quantify substituent effects. The CF₃ group (σₚ = 0.54) exerts strong electron-withdrawing effects, accelerating electrophilic substitutions at the 4-position. Chlorine (σₘ = 0.37) directs meta/para reactivity .

- Case Study : In Suzuki couplings, electron-deficient pyridines (due to CF₃) require higher catalyst loading but achieve faster oxidative addition .

Q. How can contradictory data on regioselectivity in substitution reactions be resolved?

- Methodology :

- Computational modeling : DFT calculations (e.g., Gaussian09) to compare activation energies for competing pathways .

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .

- Example : Conflicting reports on Cl vs. CF₃ reactivity can arise from solvent effects. Polar aprotic solvents (e.g., DMF) favor Cl substitution, while non-polar solvents stabilize CF₃-directed pathways .

Q. What strategies optimize the scalability of synthesis while minimizing hazardous byproducts?

- Methodology :

- Continuous flow chemistry : Reduces reaction time and improves safety (e.g., 90% yield in <1 hr for thiazolo-pyridine analogs) .

- Green solvents : Replace DMSO with cyclopentyl methyl ether (CPME) for lower toxicity .

- Data : Batch processes generate 15% waste vs. 5% in flow systems .

Structural and Mechanistic Insights

Q. What intermolecular forces stabilize the crystal lattice of this compound?

- Methodology : Single-crystal X-ray diffraction reveals weak C–H···π interactions (3.2–3.5 Å) and van der Waals forces between CF₃ groups. These interactions dictate packing motifs (e.g., herringbone vs. layered) .

Q. How does the chloromethyl group’s conformation affect reactivity in SN2 vs. SN1 mechanisms?

- Methodology :

- Steric analysis : X-ray data show a 120° C–Cl–C angle, favoring SN2 due to reduced steric hindrance .

- Solvent studies : High dielectric solvents (e.g., water) promote SN1 via carbocation stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.